![molecular formula C12H8N2O2 B1587252 2,2'-Bipyridine-6,6'-dicarbaldehyde CAS No. 49669-26-3](/img/structure/B1587252.png)
2,2'-Bipyridine-6,6'-dicarbaldehyde
Overview
Description
2,2’-Bipyridine-6,6’-dicarbaldehyde is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . It is also used in the formation of a metal-organic polyhedra composed of Fe II and the Schiff base ligand .
Synthesis Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-6,6’-dicarbaldehyde can be viewed using Java or Javascript . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Chemical Reactions Analysis
Through a combination of electrochemical analysis, chemical oxygen evolution, and density functional theory calculations, it has been revealed that the catalytic activity is unaffected by the electronic features of the backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine-6,6’-dicarbaldehyde include a density of 1.3±0.1 g/cm^3, boiling point of 392.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.3±3.0 kJ/mol .Scientific Research Applications
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds like 2,2’-Bipyridine-6,6’-dicarbaldehyde are starting materials or precursors for a variety of valuable substances . They are extensively used as fundamental components in various applications . The synthesis methods of these compounds are important to classify and understand their characteristics .
Ligands for Catalysts
Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can sometimes lead to a decrease in catalytic activity and yield .
Photosensitizers
Bipyridine compounds are used as photosensitizers . They have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of photochemical processes .
Viologens
Viologens are a family of compounds that are derived from 4,4’-bipyridine. Bipyridine derivatives are used in the synthesis of viologens .
Supramolecular Structures
Bipyridine derivatives are used in the formation of supramolecular structures . These structures have a wide range of applications, including molecular recognition, catalysis, and drug delivery .
Drug Delivery
2,2’-Bipyridine-6,6’-dicarbaldehyde is used in drug delivery research . It is designed to facilitate studies in drug delivery and advance research goals .
Alzheimer’s Disease Treatment
2,2’-Bipyridine-6,6’-dicarbaldehyde derivatives have been synthesized and evaluated as bifunctional agents against Alzheimer’s disease . They have shown promise in inhibiting Aβ aggregation, a key factor in Alzheimer’s disease progression .
Colorimetric Determination of Iron
2,2’-Bipyridine-6,6’-dicarbaldehyde is used for the colorimetric determination of iron . It forms complexes with ruthenium and platinum, which exhibit intense luminescence, and may have practical applications .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 2,2’-Bipyridine-6,6’-dicarbaldehyde research could involve further exploration of its use in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . Additionally, its role in the formation of metal-organic polyhedra could be further investigated .
properties
IUPAC Name |
6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCJRHPJLHJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407201 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-6,6'-dicarbaldehyde | |
CAS RN |
49669-26-3 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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